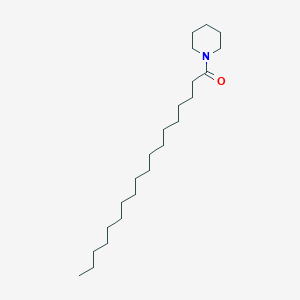

1-(Piperidin-1-yl)octadecan-1-one

Description

Properties

IUPAC Name |

1-piperidin-1-yloctadecan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h2-22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZHIRGDMBVSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Studies

Established Synthetic Routes to 1-(Piperidin-1-yl)octadecan-1-one

The primary method for synthesizing this compound involves the N-acylation of piperidine (B6355638) with stearic acid or its activated derivatives. This reaction forms an amide bond between the secondary amine of the piperidine ring and the carboxyl group of the C18 fatty acid chain.

Optimization of N-Acylation Reaction Pathways

The direct amidation of stearic acid with piperidine requires high temperatures and often results in low yields. To circumvent these issues, the carboxylic acid is typically activated to enhance its reactivity. A common and efficient method for this activation is the use of carbonyldiimidazole (CDI). thieme-connect.com This reagent reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, which then readily reacts with piperidine to yield the desired amide. This one-pot procedure is advantageous as it proceeds at room temperature and generally produces high yields with minimal side products. thieme-connect.com

Another established pathway is the use of stearoyl chloride, the acid chloride of stearic acid. This highly reactive acylating agent readily reacts with piperidine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com The choice of solvent can also influence the reaction efficiency, with aprotic solvents like dichloromethane (B109758) or diethyl ether being commonly employed.

The reaction conditions, including the choice of activating agent, solvent, temperature, and reaction time, are crucial for optimizing the yield and purity of this compound. A comparative analysis of different synthetic conditions highlights the versatility of these N-acylation pathways.

Table 1: Comparison of Synthetic Routes for N-Acylation

| Acylating Agent | Activating Agent/Base | Solvent | Temperature | Yield | Reference |

| Stearic Acid | Carbonyldiimidazole (CDI) | Dichloromethane | Room Temperature | High | thieme-connect.com |

| Stearoyl Chloride | Triethylamine | Dichloromethane | 0°C to Room Temp. | Good to Excellent | mdpi.com |

| Stearic Acid | None (Direct Amidation) | - | High Temperature | Low to Moderate | - |

Application of Catalytic Systems in N-Acyl Piperidine Synthesis

While direct acylation with activated derivatives is effective, catalytic methods offer a more sustainable and atom-economical approach. Various catalysts can be employed to facilitate the N-acylation of piperidine. For instance, the use of a non-toxic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported for the synthesis of fatty acid amides from vegetable oils and amines in a solvent-free reaction. researchgate.net This approach, while demonstrated with primary amines, suggests a potential green catalytic route for the synthesis of N-acyl piperidines.

Furthermore, advancements in catalysis have led to the development of methods for the synthesis of piperidine derivatives through reductive amination and other cyclization reactions, which can be adapted for the synthesis of functionalized piperidine precursors. nih.gov Although not directly applied to the synthesis of this compound in the reviewed literature, these catalytic systems represent a promising area for future optimization of its synthesis.

Derivatization Strategies for this compound Analogues

The biological activity of this compound can be modulated by structural modifications to either the piperidine ring or the octadecanoyl chain. These derivatization strategies allow for the exploration of structure-activity relationships and the development of analogues with improved properties.

Structure-Directed Modifications of the Piperidine Ring

The piperidine ring offers multiple sites for modification. For instance, substituents can be introduced at various positions on the ring to alter the steric and electronic properties of the molecule. Research on other piperidine-containing compounds has shown that such modifications can significantly impact biological activity. nih.gov For example, the introduction of functional groups like hydroxyl, amino, or other heterocyclic rings can be achieved through multi-step synthetic sequences starting from functionalized piperidine precursors. google.com

One approach involves the use of N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids in mass spectrometry. nih.gov This strategy highlights the feasibility of introducing aromatic substituents onto the piperidine ring, which could be adapted to create analogues of this compound with altered polarity and potential for further functionalization.

Chain Elongation and Functionalization of the Octadecanoyl Moiety

The long alkyl chain of the octadecanoyl moiety provides a lipophilic character to the molecule. Modifications to this chain can influence its interaction with biological targets. Strategies for functionalization include the introduction of double or triple bonds, branching, or the incorporation of functional groups such as hydroxyl or carboxyl groups.

For example, the synthesis of fatty acid amides with unsaturated chains, such as oleic acid, has been reported. thieme-connect.com The double bond in the oleoyl (B10858665) chain can serve as a handle for further chemical transformations, such as epoxidation or dihydroxylation, to create a library of analogues. Furthermore, the terminal methyl group of the octadecanoyl chain could potentially be functionalized through selective oxidation or other C-H activation strategies, although this remains a challenging transformation.

Radiosynthesis of Labeled Analogues for Preclinical Probing

To study the in vivo behavior of this compound, including its distribution, metabolism, and target engagement, radiolabeled analogues are invaluable tools. Positron Emission Tomography (PET) is a powerful imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

A relevant strategy for radiolabeling involves the introduction of a ¹¹C-carbonyl group. This has been successfully applied in the synthesis of [¹¹C-carbonyl]-labeled carbamates as radiotracers for fatty acid amide hydrolase (FAAH). nih.gov This method could potentially be adapted for the synthesis of [¹¹C]this compound by using [¹¹C]phosgene or a related ¹¹C-carbonyl precursor in the acylation step.

Alternatively, the piperidine ring can be labeled with ¹⁸F. Methods for the radiofluorination of substituted piperidines have been developed, demonstrating the feasibility of introducing ¹⁸F at various positions on the piperidine ring. osti.gov This would allow for the synthesis of ¹⁸F-labeled analogues of this compound for PET imaging studies.

Isolation and Elucidation from Natural Sources

The identification and structural characterization of compounds from natural sources is a critical step in drug discovery and phytochemical analysis. This section examines the current scientific literature regarding the presence of this compound in botanical extracts.

Phytochemical Profiling and Identification in Botanical Extracts (e.g., Cyperus rotundus L.)

Cyperus rotundus L., commonly known as nutgrass, is a perennial plant recognized for its extensive use in traditional medicine across various cultures. Its rhizomes, in particular, are known to be a rich source of a diverse array of phytochemicals. Extensive research has been conducted to create a comprehensive phytochemical profile of this plant.

Phytochemical investigations of Cyperus rotundus L. have revealed the presence of several classes of secondary metabolites. These are primarily categorized as terpenoids, flavonoids, and alkaloids. researchgate.nete3s-conferences.orggsjournals.com The isolation and identification of these compounds typically involve a series of chromatographic and spectroscopic techniques. The general workflow for such an analysis is presented in the table below.

| Step | Technique | Purpose |

| 1. Extraction | Solvent extraction (e.g., with ethanol, methanol, ethyl acetate) | To isolate crude extracts containing a mixture of phytochemicals from the plant material. |

| 2. Fractionation | Column chromatography (e.g., using silica (B1680970) gel or Sephadex) | To separate the crude extract into fractions of varying polarity, simplifying the mixture of compounds. |

| 3. Isolation | Preparative High-Performance Liquid Chromatography (HPLC) | To isolate individual compounds from the fractions in a pure form. |

| 4. Structural Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy | To determine the precise chemical structure of the isolated compounds. |

Despite the thorough phytochemical analysis of Cyperus rotundus L. reported in numerous studies, the compound This compound has not been identified as a constituent of this plant. While various alkaloids have been reported in C. rotundus, specific data detailing the isolation and structural elucidation of this particular long-chain fatty acid amide from this or any other botanical source is not present in the current scientific literature. researchgate.netresearchgate.netlongdom.org

Biosynthetic Considerations and Precursor Analysis

While the natural occurrence of this compound remains unconfirmed, it is possible to postulate a putative biosynthetic pathway based on established knowledge of the biosynthesis of its constituent parts: the piperidine ring and the octadecanoyl (stearoyl) group.

The biosynthesis of the piperidine nucleus in plants is known to originate from the amino acid L-lysine. nih.gov The pathway involves the decarboxylation of lysine (B10760008) to form cadaverine, which then undergoes oxidative deamination and cyclization to yield the piperidine ring.

The octadecanoyl moiety is derived from fatty acid biosynthesis. This process begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions to build the long-chain fatty acid, stearic acid (octadecanoic acid).

The final step in the proposed biosynthesis of this compound would involve the amidation of an activated form of stearic acid, such as stearoyl-CoA, with the piperidine ring. This reaction would be catalyzed by an N-acyltransferase enzyme. The general scheme for this proposed pathway is outlined below.

| Precursor | Intermediate(s) | Final Moiety |

| L-Lysine | Cadaverine, Δ¹-piperideine | Piperidine |

| Acetyl-CoA, Malonyl-CoA | Fatty acid synthase products | Stearoyl-CoA |

The joining of these two moieties would result in the formation of this compound. The study of fatty acid amides in plants has shown the existence of enzymes, such as fatty acid amide hydrolases (FAAH), that are involved in the metabolism of these compounds, suggesting that the enzymatic machinery for their synthesis also exists. nih.govresearchgate.net

Biological Activity and Molecular Target Profiling

Identification and Characterization of Biological Targets for 1-(Piperidin-1-yl)octadecan-1-one and Related N-Acyl Piperidines

Receptor Binding Affinities and Subtype Selectivity Investigations (e.g., Sigma-1 Receptors)

The sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein located at the endoplasmic reticulum, is a significant target for piperidine-based compounds. acs.orgrsc.org Research indicates that the piperidine (B6355638) moiety is a crucial structural feature for achieving high-affinity binding to the σ1 receptor. Studies comparing analogous molecules containing either a piperidine or a piperazine (B1678402) ring have shown that the piperidine ring often confers higher affinity and selectivity for the σ1 receptor. For instance, in a series of histamine (B1213489) H3 receptor (H3R) ligands, the replacement of a piperazine ring with a piperidine ring led to a dramatic increase in affinity for the σ1 receptor, transforming a selective H3R ligand into a dual H3R/σ1R agent.

The protonated piperidine derivative is believed to form a key salt bridge interaction within the σ1R binding pocket, which is responsible for the high biological activity. acs.org Further investigations into σ1 receptor antagonists have shown that modifying the piperidine ring, for example with phenyl or granatane derivatives, can result in compounds with exceptionally high σ1 receptor affinity, with Ki values in the low- to sub-nanomolar range. This highlights the piperidine scaffold as a key element for interaction with this receptor.

Table 1: Sigma-1 Receptor (σ1R) Binding Affinities of Representative Piperidine Derivatives

| Compound | Core Moiety | σ1R Ki (nM) | Reference |

|---|---|---|---|

| Compound 5 | Piperidine | 3.64 | |

| Compound 4 (Piperazine analog of Cpd. 5) | Piperazine | 1531 | |

| Compound 11 | Piperidine | 4.41 | |

| Compound 12 | Piperidine | 4.5 | |

| KSK68 | 4-pyridylpiperidine | High Affinity | |

| KSK67 (Piperazine analog of KSK68) | 4-pyridylpiperazine | Low Affinity |

Enzymatic Modulation and Inhibition Profiles (e.g., Cytochrome P450, IκB Kinase, Aurora A Kinase)

Cytochrome P450 (CYP) Enzymes: N-acyl piperidines and related compounds are known to interact with the cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. The well-known N-acyl piperidine, piperine (B192125), is a relatively selective inhibitor of CYP3A4. This inhibition can alter the pharmacokinetics of other drugs; for example, co-administration of piperine with the CYP3A substrate almotriptan (B1666892) was found to significantly increase its bioavailability in rats. Other piperidine-containing molecules are also metabolized by and can inhibit CYP enzymes. The substituted piperidine derivative (-)-OSU6162 was found to be metabolized by multiple P450 enzymes, with CYP2D6 accounting for the majority of its N-depropylation, and it also acted as an inhibitor of CYP2D6. Similarly, the metabolism of the piperidine-type phenothiazine, thioridazine, is primarily carried out by CYP1A2, CYP3A4, and CYP2D6.

IκB Kinase (IKK): The nuclear factor-κB (NF-κB) signaling pathway is a therapeutic target in cancer and inflammatory diseases. A synthetic piperidone derivative, 3,5-bis(2-fluorobenzylidene)piperidin-4-one (B12045812) (EF24), which is a monoketone analog of curcumin, potently suppresses this pathway by directly targeting the IκB kinase (IKK) complex. Research demonstrated that EF24 directly inhibits the catalytic activity of IKKβ in a reconstituted in vitro system. It was shown to be significantly more potent than curcumin, with an estimated IC50 value for IKKβ inhibition of 1.9 µM, compared to over 20 µM for curcumin. This direct inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the activation of NF-κB.

Table 2: Inhibition of IκB Kinase β (IKKβ) by Piperidone Derivative EF24

| Compound | Description | IKKβ IC50 (µM) | Reference |

|---|---|---|---|

| EF24 | 3,5-bis(2-fluorobenzylidene)piperidin-4-one | ~1.9 | |

| Curcumin | Natural Phenolic Compound | >20 |

Aurora A Kinase: Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer development, making them attractive therapeutic targets. Computational studies have been employed to identify potential natural inhibitors of Aurora A kinase. A molecular docking study screened a set of compounds from peppers, including those from the Piper genus, to which N-acyl piperidines like piperine belong. The results of this in silico research suggest that compounds found in peppers have the potential to inhibit Aurora A kinase, warranting further in vitro investigation to confirm these findings.

Mechanistic Elucidation of Activity against Specific Biological Processes (e.g., Antiviral, Anticancer Mechanisms)

Anticancer Mechanisms: Piperidine and its derivatives have demonstrated significant anticancer potential through various molecular mechanisms. The N-acyl piperidine, piperine, can activate multiple pathways that lead to apoptosis (programmed cell death) in cancer cells. researchgate.net These mechanisms include the activation of signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in cancer progression. Furthermore, piperine and piperidine can induce the release of reactive oxygen species (ROS), activate mitochondrial cytochrome C, and modulate the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately triggering caspase-dependent apoptosis. researchgate.net

Specific piperidine derivatives have shown efficacy in various cancer cell lines. For example, the derivative DTPEP was found to inhibit cell proliferation in both estrogen receptor (ER) positive and negative breast cancer cells. Another derivative, compound 17a, induced apoptosis in prostate cancer cells. The piperidone EF24 exerts its anticancer effect by inducing cell death in lung, breast, and ovarian cancer cells, a mechanism linked to its potent inhibition of IκB kinase.

Antiviral Mechanisms: The piperidine scaffold is also a valuable component in the development of antiviral agents. A notable study identified a class of 1,4,4-trisubstituted piperidines that exhibit potent activity against coronaviruses, including HCoV-229E and SARS-CoV-2. Time-of-addition experiments revealed that these compounds act at an early stage of the viral replication cycle, likely inhibiting the cleavage of viral polyproteins or the initiation of viral RNA synthesis. In another area of research, newly synthesized N-substituted piperidine derivatives, including esters of piperidinecarboxylic acids, were tested for antiviral activity. nih.gov The results showed that these compounds were effective against the influenza A/H1N1 virus in vitro. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Correlation of Defined Structural Features with Observed Biological Efficacy

The biological activity of piperidine-based compounds is highly dependent on their specific molecular structure, including the nature and position of substituents on the heterocyclic ring. nih.gov

The Piperidine Ring: As noted previously, the piperidine ring itself is a critical determinant for high affinity at the σ1 receptor, with piperidine-containing compounds showing significantly higher affinity than their piperazine counterparts.

Substituents on the Ring: In a series of piperidinylpyrrolopyridine H1 antagonists, the nature of the acid chain attached to the piperidine was a key feature for maintaining a long duration of action while avoiding sedative properties. For certain anticancer benzofuran (B130515) derivatives, replacing smaller amine groups with a bulkier 4-piperidino-piperidine substituent enhanced the compound's cytotoxicity.

N-Acyl and N-Alkyl Groups: The substituent on the piperidine nitrogen plays a crucial role. In the search for anti-coronavirus agents, replacing an N-benzyl group with an N-phenylethyl group increased antiviral activity two-fold, whereas replacement with smaller groups like hydrogen or methyl reduced activity.

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings for Piperidine Derivatives

| Structural Feature | Biological Activity Affected | SAR Observation | Reference |

|---|---|---|---|

| Piperidine vs. Piperazine Core | Sigma-1 Receptor Affinity | Piperidine core provides significantly higher affinity. | |

| N-Substituent (e.g., N-benzyl vs. N-phenylethyl) | Antiviral (Coronavirus) | Longer N-phenylethyl chain enhances activity compared to N-benzyl. | |

| Acid Chain on Piperidine | H1 Antagonist Activity | The nature of the acid chain is critical for duration of action and lack of sedation. | |

| Ring Unsaturation | Antiparasitic (T. cruzi) | Introducing unsaturation to the piperidine ring (piperideine) increased potency ten-fold in one series. |

Influence of Substituent Effects and Conformational Dynamics on Target Interactions

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. In N-acyl piperidines, the acylation of the nitrogen atom has a profound influence on the ring's conformation. When the piperidine nitrogen is acylated, its lone pair of electrons conjugates with the adjacent carbonyl π-orbital. This increases the sp2 hybridization of the nitrogen and imparts partial double-bond character to the C–N bond.

Furthermore, N-acyl piperidines can exist in different ring conformations, such as the thermodynamically favored chair form and the less stable twist-boat form. While the chair conformation is more common, analysis of protein-ligand crystal structures shows that the twist-boat conformation appears more frequently in bound ligands than in unbound small-molecule crystals. This suggests that the interactions with a protein's binding site can stabilize this otherwise less favorable conformation.

Comparative Studies with Structurally Related Piperidine Compounds (e.g., 1-(3,5-Dimethylpiperidin-1-yl)octadecan-1-one)

Detailed comparative studies examining the biological activity and molecular target profiles of this compound and its structurally related analogue, 1-(3,5-Dimethylpiperidin-1-yl)octadecan-1-one, are not extensively documented in the available scientific literature. While research exists on the broader class of piperidine derivatives and their diverse pharmacological applications, specific data directly comparing these two long-chain acylpiperidines is scarce.

Similarly, the long-chain fatty acid component, stearic acid (octadecanoic acid), is a common feature in various biologically active lipids. Fatty acid amides, as a class, are known to be involved in a range of physiological processes. capes.gov.brnih.govnih.govusf.edu The specific combination of a piperidine ring with an octadecanoyl chain in this compound suggests potential interactions with lipid-recognizing proteins or cellular membranes, but dedicated studies are required to elucidate these interactions.

Preclinical Pharmacological Evaluation and Mechanistic Research Methodologies

In Vitro Cellular and Biochemical Assays

In vitro assays are the initial step in characterizing the biological activity of a compound. They utilize isolated cells, proteins, and enzymes to observe the molecule's effects in a controlled environment.

Cell-based functional assays are critical for determining how a compound affects cellular processes. For a lipid-like molecule such as 1-(Piperidin-1-yl)octadecan-1-one, these assays would likely investigate its influence on signaling pathways related to fatty acid amides. A primary enzyme of interest in the metabolism of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH), which degrades these signaling molecules nih.gov.

Researchers would employ cell lines, such as neuroblastoma or macrophage cells, that endogenously express target proteins like FAAH or cannabinoid receptors (CB1, CB2), which are often modulated by fatty acid amides. The objective would be to measure a functional cellular response following exposure to the compound. This could include quantifying changes in the levels of key intracellular signaling molecules (e.g., cyclic AMP), assessing cell viability, or measuring the release of inflammatory mediators. The results are typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, indicating the compound's potency.

Illustrative Data Table 1: Hypothetical Results from a Cell-Based Functional Assay This table presents a hypothetical example of how data on the inhibition of anandamide uptake in N18TG2 neuroblastoma cells might be displayed.

| Compound | Target Pathway | Assay Type | Cell Line | IC50 (nM) |

| This compound | Anandamide Cellular Uptake | Radiolabeled Substrate Uptake | N18TG2 | 850 |

| Reference Inhibitor | Anandamide Cellular Uptake | Radiolabeled Substrate Uptake | N18TG2 | 120 |

To pinpoint the direct molecular target of this compound, biochemical assays are utilized. These cell-free systems use purified enzymes or receptor proteins to confirm direct interaction and measure the impact on their activity. Given that many piperidine-containing compounds are known to target FAAH, a primary focus would be to assess the compound's ability to inhibit this enzyme nih.gov.

A common method is a fluorescence-based assay where FAAH activity is monitored by the hydrolysis of a fluorogenic substrate. The addition of an inhibitor like this compound would lead to a decrease in the fluorescent signal, allowing for the calculation of its inhibitory potency (Ki or IC50). Such assays are crucial for confirming that the compound acts directly on the enzyme and for determining the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) nih.gov.

Illustrative Data Table 2: Example Data from a Biochemical FAAH Inhibition Assay This table provides a hypothetical representation of results from a fluorescence-based assay using purified human FAAH.

| Compound | Target Enzyme | Assay Principle | Inhibition Type | Ki (nM) |

| This compound | Human FAAH | Fluorometric | Competitive | 450 |

| URB597 (Reference) | Human FAAH | Fluorometric | Irreversible | 5 |

Molecular assays are used to investigate if the compound's activity involves changes at the genetic level. Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to measure the expression levels of specific genes. If cell-based assays suggest that this compound affects inflammatory pathways, qPCR could be used to quantify the mRNA levels of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes involved in lipid metabolism.

For this analysis, cells would be treated with the compound for a specific duration, after which their RNA would be extracted. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. By measuring the amplification of target gene sequences relative to a stable housekeeping gene, researchers can determine if the compound upregulates or downregulates gene expression, providing insight into its downstream biological effects.

In Silico Computational Studies and Predictive Modeling

In silico methods use computer simulations and modeling to predict the pharmacological properties of a molecule, guiding further experimental work. These techniques are essential for understanding how a compound like this compound might interact with biological targets at a molecular level nih.govnih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein nih.gov. For this compound, docking studies would be performed using the crystal structure of a potential target, such as FAAH. The simulation would place the compound into the enzyme's active site and calculate a "docking score," which estimates the binding affinity. This process identifies key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and specific amino acid residues in the active site nih.gov.

Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic view, showing how the compound and protein adjust their conformations, which can confirm the stability of the binding mode predicted by docking mdpi.com.

Illustrative Data Table 3: Hypothetical Molecular Docking Results against FAAH This table illustrates the type of data generated from a molecular docking simulation of the compound with the FAAH active site (PDB: 2VYA).

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | FAAH | -8.2 | Ser241, Ile238, Trp335 | Hydrogen Bond, Hydrophobic |

| Anandamide (Endogenous Ligand) | FAAH | -7.5 | Ser241, Lys142, Met191 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity wu.ac.th. A QSAR model is built using a dataset of molecules with known activities (e.g., IC50 values for FAAH inhibition). The model identifies molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are statistically correlated with activity mdpi.com.

While a specific QSAR model for this compound would require a larger dataset of analogous compounds, existing models for piperidine (B6355638) derivatives or other FAAH inhibitors could be used to predict its activity. The long octadecanoyl chain would be a key descriptor, contributing significantly to the molecule's lipophilicity. The model's predictive power is assessed by statistical metrics such as the correlation coefficient (r²) and cross-validated correlation coefficient (q²). Such models are valuable for predicting the activity of new, unsynthesized analogs and for optimizing lead compounds.

Virtual Screening and Rational Design for Lead Optimization

There is no available information regarding the use of virtual screening or rational design methodologies for the lead optimization of this compound.

In Vivo Animal Model Research

Pharmacokinetic and Biodistribution Investigations in Preclinical Species

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) or the biodistribution of this compound in any preclinical species have been published.

Efficacy Evaluations in Established Disease Models (e.g., Neurological, Oncological Models)

There is no evidence in the scientific literature of this compound being evaluated for efficacy in any established neurological, oncological, or other disease models.

Assessment of Behavioral and Biochemical Endpoints in Animal Studies (e.g., EthoVision XT analysis, enzyme activity measurements)

No animal studies have been published that assess the behavioral or biochemical effects of this compound.

Advanced Analytical and Characterization Methodologies

Chromatographic and Spectroscopic Techniques for Research Applications

In a research context, the precise identification and structural confirmation of 1-(Piperidin-1-yl)octadecan-1-one are accomplished through a combination of chromatographic separation and spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying individual components within a mixture. In the analysis of this compound, the gas chromatography component separates the compound from other substances based on its volatility and interaction with the stationary phase of the chromatography column. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 2841.2 for this compound on a semi-standard non-polar column, providing a standardized measure of its retention time under specific conditions. nih.gov

Following separation by GC, the compound is introduced into the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum shows a total of 41 peaks, with the most abundant peak (top peak) appearing at an m/z of 127. nih.gov This fragmentation pattern is crucial for the unambiguous identification of the compound, even in trace amounts within complex biological or chemical matrices.

GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₄₅NO | nih.govnist.gov |

| Molecular Weight | 351.6 g/mol | nih.govnist.gov |

| Kovats Retention Index | 2841.2 (Semi-standard non-polar) | nih.gov |

| Top Peak (m/z) | 127 | nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive structural confirmation of this compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR would reveal characteristic signals for the protons on the piperidine (B6355638) ring and the long octadecanoyl (stearoyl) chain. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group would appear at distinct chemical shifts.

¹³C NMR: Carbon-13 NMR spectra provide a count of the unique carbon atoms in the molecule. nih.gov The spectrum for this compound would show a characteristic peak for the carbonyl carbon of the amide group, in addition to distinct signals for the carbons of the piperidine ring and the repeating methylene (B1212753) units of the long alkyl chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in its IR spectrum is a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). This peak is a key diagnostic marker for confirming the presence of the amide linkage. Public databases confirm the availability of vapor phase IR spectra for this compound. nih.gov

Spectroscopic Data for Structural Confirmation

| Technique | Key Feature | Application |

|---|---|---|

| ¹H NMR | Signals for piperidine and alkyl chain protons | Confirms hydrogen environment |

| ¹³C NMR | Signal for amide carbonyl carbon | Confirms carbon skeleton |

| IR Spectroscopy | Strong absorption for amide C=O stretch | Identifies key functional group |

Imaging Modalities in Biological Systems

While studies specifically detailing the use of this compound in biological imaging are not prevalent, the methodologies of ex vivo autoradiography and PET imaging are often employed for structurally related compounds containing a piperidine moiety to study their distribution and interaction with biological targets.

Ex vivo autoradiography is a technique used to visualize the distribution of a radiolabeled compound within tissues. This method involves administering a radioactive version of the compound to an animal model. After a specific time, the animal is euthanized, and its organs and tissues are removed, sectioned, and placed in contact with photographic film or a sensitive phosphor screen. The radiation emitted from the compound creates an image on the detector, revealing its precise location and concentration within the tissue slices.

This technique has been applied to novel radioligands containing a piperidin-1-yl group for mapping receptors in the brain. For instance, the selective CB1 receptor antagonist radioligand [¹²⁵I]SD7015, which contains a piperidin-1-yl group, was used in post-mortem autoradiographic studies in the human brain. nih.gov Such studies allow researchers to determine the density and distribution of specific receptors or binding sites, providing crucial information about the compound's biological targets.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of biochemical processes. nih.gov It requires the use of a tracer, which is a biologically active molecule labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govyoutube.com PET imaging can provide quantitative data on target engagement and receptor occupancy. nih.gov

The development of PET tracers often focuses on molecules with high affinity for a specific biological target. Several compounds containing a piperidine group have been developed as PET radiotracers for imaging the cannabinoid receptor type 1 (CB1R) in the brain. For example, researchers have synthesized and evaluated ¹¹C and ¹⁸F-labeled piperidine-containing compounds for their potential in PET imaging. nih.gov However, the development of successful brain imaging agents is challenging, as the tracer must be able to cross the blood-brain barrier. nih.gov Studies with some piperidine-containing radioligands have shown low brain uptake, potentially limited by transport proteins like P-glycoprotein. nih.gov Nevertheless, PET imaging remains a vital tool for molecular probing, and chemical scaffolds related to this compound are actively explored for developing new imaging agents. nih.govyoutube.com

Future Directions and Translational Research Perspectives

Synthesis and Biological Profiling of Novel 1-(Piperidin-1-yl)octadecan-1-one Derivatives

The synthesis of novel derivatives of this compound is a critical step in elucidating structure-activity relationships (SAR) and optimizing its pharmacological profile. Future synthetic strategies will likely focus on modifications of both the piperidine (B6355638) ring and the octadecanoyl chain to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

Key Synthetic Approaches:

Piperidine Ring Modification: Introduction of various substituents on the piperidine ring can influence receptor binding and metabolic stability. Strategies may include the synthesis of derivatives with hydroxyl, amino, or halogen groups. The formation of spiropiperidines or condensed piperidine ring systems are also viable approaches to creating structurally diverse analogs. nih.gov

Acyl Chain Variation: Altering the length and degree of saturation of the fatty acid chain can impact the compound's lipophilicity and interaction with biological membranes. The introduction of double or triple bonds, as well as functional groups like hydroxyl or keto moieties, can provide valuable insights into the structural requirements for biological activity.

Bioisosteric Replacement: Replacing the piperidine moiety with other heterocyclic systems, such as morpholine or thiomorpholine, can lead to derivatives with improved pharmacological properties.

Biological Profiling:

A comprehensive biological profiling of these novel derivatives is essential to identify promising lead compounds. High-throughput screening (HTS) assays against a panel of relevant biological targets will be instrumental. Initial screenings could focus on targets known to be modulated by fatty acid amides, such as G-protein coupled receptors (GPCRs) and ion channels. nih.govlipotype.com Subsequent studies should investigate the anticancer and antimicrobial activities of these novel compounds, as piperidine derivatives have shown promise in these areas. biomedpharmajournal.orgnih.govnih.govmdpi.com

Table 1: Hypothetical Novel this compound Derivatives and Their Potential Biological Activities

| Derivative ID | Modification | Rationale | Potential Biological Activity |

| POD-002 | 4-hydroxy-piperidine | Increase polarity, potential for new hydrogen bonding interactions | Modulated receptor affinity, altered pharmacokinetic profile |

| POD-003 | Octadecenoyl (C18:1) chain | Introduce conformational rigidity, mimic endogenous unsaturated fatty acid amides | Enhanced selectivity for specific biological targets |

| POD-004 | Spiro[piperidine-3,2'-oxindole] | Introduce 3D complexity, explore novel binding modes | Potential for enhanced anticancer activity |

| POD-005 | Morpholine replacement | Alter hydrogen bonding capacity and polarity | Improved solubility and metabolic stability |

Elucidation of Additional Biological Targets and Signaling Pathways

While the precise biological targets of this compound are yet to be fully elucidated, research on related fatty acid amides suggests several potential avenues for investigation. Fatty acid amides are a diverse class of signaling molecules that include the endocannabinoid anandamide and the sleep-inducing lipid oleamide. nih.govnih.gov

Potential Biological Targets:

G-Protein Coupled Receptors (GPCRs): Many fatty acid amides act as ligands for GPCRs, including cannabinoid receptors (CB1 and CB2). nih.govlipotype.com Screening this compound and its derivatives against a panel of GPCRs could reveal novel receptor interactions.

Ion Channels: Some fatty acid amides have been shown to modulate the activity of various ion channels. nih.gov Electrophysiological studies could determine if this compound affects the function of key ion channels in neuronal and cardiac tissues.

Enzymes: Fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of many fatty acid amides. nih.gov Investigating the interaction of this compound with FAAH and other metabolic enzymes is crucial for understanding its biological lifetime and potential drug-drug interactions.

Signaling Pathways:

Identifying the downstream signaling pathways modulated by this compound is essential for understanding its mechanism of action. Techniques such as Western blotting and reporter gene assays can be used to investigate the activation or inhibition of key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is often involved in cell proliferation and survival. nih.gov

Integration of Multi-Omics Approaches in Research on this compound

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics approaches. These technologies provide a global view of the changes occurring in a biological system upon compound treatment. frontiersin.org

Proteomics: Quantitative proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in cells treated with this compound. nih.goved.ac.uknih.govmdpi.com This can provide insights into the compound's mechanism of action and potential off-target effects.

Metabolomics: Untargeted metabolomics can reveal global changes in the cellular metabolome following treatment with the compound. arvojournals.org This is particularly relevant for a lipid-like molecule and can shed light on its impact on fatty acid metabolism and other metabolic pathways.

Lipidomics: As a fatty acid amide, this compound is likely to influence lipid signaling pathways. Lipidomics, the large-scale study of lipids, can be employed to profile the changes in various lipid species in response to the compound. nih.govnih.govmdpi.com

By integrating data from these different "omics" platforms, researchers can construct comprehensive models of the compound's biological activity and identify novel biomarkers for its efficacy. researchgate.net

Advancements in Computational and Experimental Methodologies for Compound Characterization and Efficacy Assessment

The characterization and efficacy assessment of this compound and its derivatives will be greatly facilitated by advancements in both computational and experimental methodologies.

Computational Methodologies:

Molecular Docking and Dynamics Simulations: In silico methods such as molecular docking can predict the binding modes of this compound derivatives with their putative biological targets. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes induced in the target protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop predictive models that correlate the structural features of the synthesized derivatives with their biological activities. nih.gov These models can guide the design of new compounds with improved potency and selectivity.

In Silico Prediction of Biological Activity: Computational tools can predict the potential pharmacological activities and targets of novel compounds based on their chemical structure, helping to prioritize compounds for further experimental validation. clinmedkaz.org

Experimental Methodologies:

Advanced Mass Spectrometry: High-resolution mass spectrometry (MS) is a powerful tool for the identification and quantification of lipids and their metabolites. nih.govnih.govmdpi.comacs.org Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be crucial for pharmacokinetic studies and for analyzing the impact of this compound on the lipidome. openpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of novel synthetic derivatives. nanalysis.comlibretexts.orgnih.gov Advanced NMR techniques, such as 2D NMR, can provide detailed information about the conformation of the molecule in solution. nih.gov

Table 2: Key Methodologies for Future Research on this compound

| Research Area | Computational Methodologies | Experimental Methodologies |

| Novel Derivative Synthesis | QSAR modeling, in silico ADMET prediction | Parallel synthesis, microwave-assisted synthesis |

| Target Identification | Molecular docking, pharmacophore modeling | High-throughput screening, affinity chromatography |

| Signaling Pathway Elucidation | Pathway analysis of omics data | Western blotting, reporter gene assays, phosphoproteomics |

| Pharmacokinetic Profiling | Physiologically based pharmacokinetic (PBPK) modeling | LC-MS/MS based bioanalysis |

| Structural Characterization | Density functional theory (DFT) calculations | X-ray crystallography, 2D NMR spectroscopy |

Q & A

Q. Table 1: Structural Analogs and Key Biological Activities

| Compound Name | Structural Features | Notable Activities | Reference |

|---|---|---|---|

| 1-(Piperidin-1-yl)tetradecan-1-one | C14 alkyl chain, piperidine ring | Antimicrobial, enzyme inhibition | |

| 1-Acetylpiperidine | Shorter chain (C2), acetyl group | Neuroprotective effects | |

| 4-Piperidone | Cyclic ketone, no alkyl chain | Analgesic, antioxidant |

Methodological Guidance

Q. How is the compound’s antioxidant activity rigorously evaluated in vitro?

- Assays :

- DPPH Radical Scavenging : Measure IC50 (µM) at 517 nm.

- ABTS⁺ Decolorization : Quantify Trolox-equivalent activity.

- FRAP Assay : Assess ferric-reducing power at 593 nm .

Q. What in silico tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.